molecular formula C23H18ClFN2O3 B242586 4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

Cat. No.: B242586
M. Wt: 424.8 g/mol
InChI Key: WVLCJKBIHFKTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. Some of the effects of this compound include:
1. Induction of Cell Death: this compound has been found to induce cell death in various cancer cell lines.
2. Neuroprotective Effects: This compound has been shown to reduce neuronal damage and improve cognitive function in animal models of neurological disorders.
3. Anti-inflammatory Activity: this compound has been found to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments is its potent biological activity. This compound has been found to exhibit a range of biological activities, making it a promising candidate for various scientific research applications.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the research of 4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. Some of the potential areas of research include:
1. Development of Cancer Therapeutics: Further research is needed to explore the potential of this compound as a cancer therapeutic. Studies should focus on identifying the molecular targets of this compound and optimizing its potency and selectivity.
2. Neuroprotective Effects: Studies should focus on elucidating the mechanisms underlying the neuroprotective effects of this compound. This could lead to the development of new treatments for neurological disorders.
3. Anti-inflammatory Activity: Further research is needed to explore the potential of this compound as an anti-inflammatory drug. Studies should focus on optimizing the pharmacokinetics and toxicity profile of this compound.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits a range of biological activities, including anti-cancer, neuroprotective, and anti-inflammatory activity. Further research is needed to explore the potential of this compound as a therapeutic agent and to elucidate its mechanisms of action.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 4-chlorobenzaldehyde, 2-fluoroaniline, and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, leading to the formation of the desired product.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been found to exhibit a range of biological activities, making it a promising candidate for various scientific research applications. Some of the potential applications of this compound include:
1. Cancer Research: Studies have shown that this compound has potent anti-cancer activity. This compound has been found to induce cell death in various cancer cell lines, making it a potential candidate for the development of cancer therapeutics.
2. Neurological Disorders: this compound has been found to exhibit neuroprotective effects in animal models of neurological disorders. This compound has been shown to reduce neuronal damage and improve cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Activity: Studies have shown that this compound has potent anti-inflammatory activity. This compound has been found to reduce inflammation in animal models of inflammatory diseases, making it a potential candidate for the development of anti-inflammatory drugs.

Properties

Molecular Formula

C23H18ClFN2O3

Molecular Weight

424.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2-fluorophenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C23H18ClFN2O3/c1-30-18-12-6-15(7-13-18)22-23(29)26(20-5-3-2-4-19(20)25)14-21(28)27(22)17-10-8-16(24)9-11-17/h2-13,22H,14H2,1H3

InChI Key

WVLCJKBIHFKTOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4F

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4F

Origin of Product

United States

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